

# Illicium verum as a Source of Oseltamivir Precursor: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Illicium verum, commonly known as star anise, is a medium-sized evergreen tree native to northeast Vietnam and southwest China. For centuries, it has been a staple in traditional Chinese medicine and a widely used culinary spice. In modern pharmacology, Illicium verum has garnered significant attention as the primary natural source of shikimic acid, a crucial precursor for the synthesis of the antiviral drug oseltamivir (marketed as Tamiflu®). Oseltamivir is a potent neuraminidase inhibitor used for the treatment and prophylaxis of both influenza A and B virus infections.[1][2] While other compounds like **Verimol J** have been identified in Illicium verum, shikimic acid remains the compound of principal interest for pharmaceutical development due to its role in oseltamivir synthesis.[3] This technical guide provides an indepth overview of the extraction of shikimic acid from Illicium verum, its chemical conversion to oseltamivir, and the underlying biochemical pathways.

### **Extraction of Shikimic Acid from Illicium verum**

The concentration of shikimic acid in the dried fruit of Illicium verum can vary, but it is considered the most economically viable natural source for industrial-scale extraction.[1] Various methods have been developed to isolate shikimic acid, each with its own advantages in terms of yield, efficiency, and environmental impact.

### **Quantitative Data on Extraction Methods**



The yield of shikimic acid from Illicium verum is highly dependent on the extraction method employed. The following table summarizes quantitative data from various cited experimental protocols.

Extraction Method	Solvent/Conditions	Yield (% w/w)	Reference
Soxhlet Extraction	95% Ethanol, ~2 hours	2.4 - 7.0	[4]
Soxhlet Extraction	Methanol, 16 hours	6.6 ± 0.1	[1]
Pressurized Hot Water Extraction (PHWE)	30% Ethanol/Water, ~96°C, ~9 bar, ~2 min	5.5	[2]
Hot Water Extraction	Water, 120°C or higher, ~5 min	Up to 100% recovery of available shikimic acid	[5]
Dissolution in Aqueous Hydroxide	Tetrabutylammonium hydroxide	14.0 ± 0.6 (post- purification)	[1]
Ultrasound-Assisted Extraction	90:10 Methanol- Water, 5 min	Efficient, rapid (direct yield not specified)	[1]

### **Experimental Protocols**

This traditional method involves the continuous extraction of a solid sample with a solvent.

#### Protocol:

- Grind dried Illicium verum fruits into a fine powder.
- Place the powdered material in a thimble within a Soxhlet extractor.
- Extract with 95% ethanol for approximately 2 hours.[4]
- Evaporate the resulting brown-colored filtrate under reduced pressure to yield a viscous oil.
  [4]

#### Foundational & Exploratory





- Dissolve the oil in hot water (approximately 80°C) to separate hydrophilic compounds from essential oils.[4]
- Add a 37% formalin solution to the aqueous phase and reflux for about 5 minutes, then cool to room temperature.[4]
- Filter the suspension to obtain a clear, orange-colored solution.[4]
- Pass the clear solution through an anion exchange column (e.g., Amberlite IRA-400 in acetate form).[4]
- Wash the column with water to remove impurities.[4]
- Elute the shikimic acid from the resin using a 25% aqueous acetic acid solution.[4]
- Evaporate the eluent, dissolve the residue in methanol, and treat with activated carbon.[4]
- Filter, concentrate, and recrystallize the pure shikimic acid from a methanol and toluene (or ethyl acetate) mixture.[4]

A more rapid and environmentally friendly approach using a household espresso machine has been demonstrated.

#### Protocol:

- Grind dried Illicium verum fruits.
- Load approximately 20 g of the ground material into the sample compartment of an espresso machine.
- Extract with a 30% ethanol/water solution. The machine forces the hot solvent through the sample at around 96°C and 9 bar pressure for about 2 minutes.[2][4]
- · Combine the extracts and add silica gel.
- Evaporate the suspension to dryness.
- Wash the resulting solid with dichloromethane and ethyl acetate.



- Extract the shikimic acid with a 10% acetic acid/ethyl acetate solution.
- Evaporate the solvent and wash the residue with dichloromethane.
- Dry the final product to obtain shikimic acid as an off-white solid.[2]

# **Synthesis of Oseltamivir from Shikimic Acid**

The conversion of shikimic acid to oseltamivir is a multi-step chemical synthesis. One practical, azide-free route developed by Roche is outlined below.

### **Experimental Protocol (Conceptual Steps)**

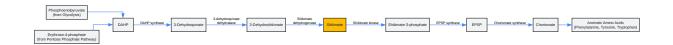
- Esterification and Ketalization: Shikimic acid is first esterified with ethanol and thionyl chloride. This is followed by ketalization with 3-pentanone and p-toluenesulfonic acid to protect the 3,4-diol.[1]
- Mesylation: The 5-hydroxyl group is then mesylated using methanesulfonyl chloride and triethylamine.[1]
- Reductive Ketal Opening: The ketal is opened reductively to yield a mixture of isomeric mesylates.[1]
- Epoxidation: An epoxide is formed under basic conditions with potassium bicarbonate.[1]
- Aziridination: The epoxide is opened with an azide source, and the resulting product is reduced to an amine, which then forms an aziridine.
- Ring Opening: The aziridine ring is opened by 3-pentanol and a Lewis acid (e.g., boron trifluoride) to introduce the pentyloxy group.[1]
- Amine Protection and Deprotection: The amino group is acylated, and any other protecting groups are removed.
- Final Salt Formation: The final product is treated with phosphoric acid to yield oseltamivir phosphate.[1]

## **Biochemical and Pharmacological Pathways**



### The Shikimate Pathway

Shikimic acid is a key intermediate in the shikimate pathway, a seven-step metabolic route used by bacteria, fungi, and plants to synthesize aromatic amino acids (phenylalanine, tyrosine, and tryptophan).[6] This pathway is absent in animals, making its products essential dietary components for them.



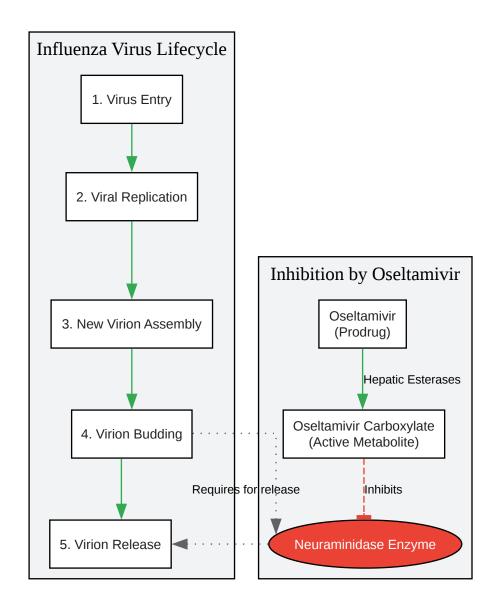
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Caption: The Shikimate Pathway for the biosynthesis of aromatic amino acids.

#### **Mechanism of Action of Oseltamivir**

Oseltamivir is a prodrug that is converted in the liver to its active form, oseltamivir carboxylate. [7] The active metabolite inhibits the neuraminidase enzyme on the surface of the influenza virus.[7][8] Neuraminidase is crucial for the release of newly formed virus particles from infected host cells.[9] By blocking this enzyme, oseltamivir prevents the virus from spreading to other cells, thus curtailing the infection.[7][9][10]





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Caption: Mechanism of action of Oseltamivir in inhibiting influenza virus release.

### Conclusion

Illicium verum remains a cornerstone in the production of oseltamivir due to its high concentration of shikimic acid. Advances in extraction methodologies continue to improve the efficiency and sustainability of obtaining this vital precursor. The subsequent chemical synthesis, while complex, provides a reliable pathway to a crucial antiviral medication. Understanding these processes, from plant extraction to the drug's mechanism of action, is



essential for researchers and professionals in the field of drug development and infectious disease management.

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